molecular formula C22H26F2N4O2 B2406990 N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 898451-80-4

N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2406990
CAS RN: 898451-80-4
M. Wt: 416.473
InChI Key: CCAVINRKRHCHOC-UHFFFAOYSA-N
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26F2N4O2 and its molecular weight is 416.473. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure Analysis

  • The compound's chemical structure has been analyzed through X-ray crystallography, confirming the predicted structure from chemical and spectral analysis. This analysis is crucial for understanding the conformation and geometry of the molecule, which can impact its biological activity and interactions with other molecules (Ozbey, Kuş, & Göker, 2001).

Potential as a Radiotracer in PET Imaging

  • Research has explored the synthesis of similar fluorinated compounds for use in positron emission tomography (PET) imaging, particularly for studying cannabinoid receptors in the brain. This application indicates the potential for the compound to be used in medical imaging, aiding in the study of various neurological and psychiatric conditions (Katoch-Rouse & Horti, 2003).

Neurokinin-1 Receptor Antagonism

  • Some compounds with similar structural components have been identified as high-affinity neurokinin-1 receptor antagonists, indicating potential therapeutic applications in conditions like depression and emesis. This suggests that the compound could have similar biological activity and therapeutic potential (Harrison et al., 2001).

Sigma Receptor Binding

  • Studies on compounds with related structures have shown high affinity for sigma receptors, which are implicated in various neurological disorders. This finding suggests the potential utility of the compound in the development of treatments for disorders involving sigma receptor pathways (Perregaard, Moltzen, Meier, & Sanchez, 1995).

Synthesis Methodologies

  • Research has focused on developing novel synthetic methods for such compounds, highlighting the importance of efficient and scalable production processes. This is essential for the potential commercialization and widespread application of the compound in various fields (Mamedov et al., 2016).

Orexin Receptor Antagonism

  • Similar compounds have been evaluated as antagonists for orexin receptors, which play a role in regulating arousal, appetite, and stress. This suggests potential applications of the compound in sleep disorders, obesity, and stress-related conditions (Piccoli et al., 2012).

Antimycobacterial Activity

  • Research on related fluorinated compounds has demonstrated antimycobacterial activity, suggesting potential applications in the treatment of tuberculosis and other bacterial infections (Sheu et al., 2003).

Antitumor Activity

  • Studies have shown that compounds with similar fluorine substitutions exhibit significant antitumor activity, indicating the potential for the compound to be used in cancer therapy (Ding et al., 2016).

properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F2N4O2/c1-15-3-8-18(13-19(15)24)26-22(30)21(29)25-14-20(16-4-6-17(23)7-5-16)28-11-9-27(2)10-12-28/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAVINRKRHCHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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